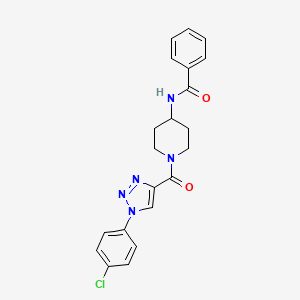

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h1-9,14,17H,10-13H2,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKRHDDVUPJTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Formation of the Benzamide Group: This step involves the reaction of the intermediate compound with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets in the body. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the benzamide group can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with piperidine derivatives and aryl-substituted triazoles. Key comparisons include:

Key Observations :

Triazole vs. Ester/Carbamate Groups : The target compound’s 1,2,3-triazole moiety may confer stronger hydrogen-bonding capacity and metabolic stability compared to the methoxycarbonyl group in the compound from , which is prone to ester hydrolysis.

However, the absence of a phenethyl group in the target compound likely precludes opioid activity.

Piperidine Linker : The piperidine ring in all compounds serves as a conformational scaffold. The target compound’s benzamide group may favor interactions with amide-binding enzymes or receptors, unlike the propanamide chain in fentanyl analogues.

Physicochemical Properties

- Target Compound: Molecular Weight: ~439.9 g/mol (estimated). logP: ~3.8 (predicted), comparable to para-chloroisobutyryl fentanyl (~3.7) . Solubility: Limited aqueous solubility due to aromatic and chlorinated groups.

N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide :

- logP : ~2.5 (lower due to polar methoxycarbonyl group).

- Synthetic Utility : Used as a precursor for carbamate prodrugs.

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a triazole ring, a piperidine moiety, and a benzamide functional group, which contribute to its biological properties.

Triazole derivatives often exert their biological effects by interacting with specific molecular targets within cells. The proposed mechanisms for this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell function and survival.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacteria and fungi. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound's ability to modulate cellular pathways has led to investigations into its anticancer properties. In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 10 |

The compound exhibited dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several triazole derivatives, including this compound). The results highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with an emphasis on its potential application in treating infections caused by resistant strains .

Study 2: Anticancer Properties

In another research article from Cancer Letters, the anticancer effects of the compound were assessed in vitro. The study found that treatment with this compound induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. What strategies address its potential toxicity in vivo?

- Prodrug design : Mask the benzamide group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) to reduce acute toxicity. Validate plasma stability via LC-MS/MS .

- Toxicogenomics : RNA-seq of hepatocytes exposed to the compound identifies upregulated detoxification pathways (e.g., GST and CYP450), guiding dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.